molecular formula C10H20O2 B045773 p-Menthane-3,8-diol CAS No. 42822-86-6

p-Menthane-3,8-diol

Cat. No. B045773
CAS RN: 42822-86-6
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

PMD can be efficiently synthesized from citronellal through various chemical processes, including cyclization in water and carbon dioxide, highlighting an environmentally friendly approach. Cheng et al. (2009) developed a clean process for synthesizing PMD from citronellal in a CO2-H2O medium without additives, enhancing the reaction rate and presenting a sustainable method utilizing carbon acid catalysts derived from alkaline lignin (Cheng et al., 2009).

Molecular Structure Analysis

The molecular structure and stereochemistry of PMD have been elucidated through various techniques, including NMR chemical shifts and molecular dynamics simulations. Casanovas et al. (2001) combined molecular dynamics and quantum mechanics to determine the structure and solvent effects on PMD, providing insights into its conformational preferences (Casanovas et al., 2001).

Chemical Reactions and Properties

The chemical transformations and stereochemistry of PMD and its derivatives are crucial for understanding its functional properties. The synthesis and structural elucidation of cis-p-menthane diols and triols have been demonstrated, showing the high cis-selectivity and confirming their configurations via X-ray crystal structure determinations (Kobler & Effenberger, 2005).

Physical Properties Analysis

The physical properties of PMD, including its conformational dynamics in various solvents, have been explored through computational studies. Namba et al. (2000) conducted molecular dynamics simulations to investigate the conformational preferences of PMD in aqueous and chloroform solutions, revealing a strong dependence on stereochemistry and environment (Namba et al., 2000).

Chemical Properties Analysis

PMD's chemical properties, including its reactivity and interactions with other molecules, are integral to its efficacy as a repellent. Bhattacharjee (2013) performed a stereo-electronic analysis of PMD and its derivatives for pharmacophore development, suggesting key features for repellent activity based on lipophilicity and electrostatic potential (Bhattacharjee, 2013).

Scientific Research Applications

Mosquito Repellent Efficacy

PMD has been recognized as an effective mosquito repellent with performance comparable to DEET, the gold standard in the industry. Research has extensively evaluated PMD's repellency against various mosquito species such as Aedes, Anopheles, and Culex, which are known vectors for diseases like malaria, dengue, and West Nile virus. Field and laboratory studies have demonstrated PMD's effectiveness, highlighting its potential as a valuable alternative to DEET for mosquito control in public health applications. The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD, affirming its significance in disease prevention strategies (Carroll & Loye, 2006).

Antimicrobial Properties

Beyond its use as a repellent, PMD has been investigated for its antimicrobial properties. The compound exhibits a broad spectrum of activity against various pathogens, offering potential applications in the development of antimicrobial agents. This attribute of PMD is particularly relevant in the context of increasing resistance to conventional antibiotics, suggesting a promising avenue for research into alternative antimicrobial compounds (Marchese et al., 2017).

Biopesticide Potential

The genus Mentha, from which PMD is derived, has been explored for its biopesticide potential. Essential oils containing PMD have shown effectiveness in managing plant pathogens and insect pests. This application is particularly appealing due to the environmental and health concerns associated with synthetic pesticides. Research indicates that PMD and related compounds could serve as natural pesticides, aligning with the growing demand for sustainable and eco-friendly pest management solutions (Singh & Pandey, 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035744
Record name p-Menthane-3,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menthane-3,8-diol

CAS RN

42822-86-6
Record name p-Menthane-3,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42822-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citriodiol
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Record name p-Menthane-3,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-MENTHANE-3,8-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Menthane-3,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
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Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
Y Yuasa, H Tsuruta, Y Yuasa - Organic Process Research & …, 2000 - ACS Publications
The diastereomeric repellents of p-menthane-3,8-diol were produced from citronellal by treatment with 0.25% sulfuric acid at 50 C for 11 h to give 97.9% conversion and 92.3% …
Number of citations: 37 pubs.acs.org
D Strickman - Insect repellents. Principles, methods and uses …, 2006 - books.google.com
PMD (p-menthane-3, 8-diol) has a long history, but this active ingredient only recently became an important component of commercial repellents in the US Ironically, the USDA rejected …
Number of citations: 14 books.google.com
L Goodyer, M Grootveld, K Deobhankar… - Transactions of the …, 2020 - academic.oup.com
Background Characterisation of mosquito repellents using arm-in-cage tests are performed by assessing the 95% effective dose (ED 95 ), half-life and complete protection time (CPT). …
Number of citations: 5 academic.oup.com
M Fujii, Y Takeda, M Yoshida… - Drug development …, 2004 - Taylor & Francis
The enhancing effect of p‐menthane‐3,8‐diol (MDO) on skin permeation of antipyrine (ANP) and indomethacin (IM) through Yucatan micropig skin in vitro was compared with l‐menthol…
Number of citations: 23 www.tandfonline.com
I Kurnia, A Yoshida, N Chaihad, T Prakoso… - New Journal of …, 2020 - pubs.rsc.org
p-Menthane-3,8-diol (PMD) is receiving growing attention as a natural mosquito repellent with lower toxicity compared to the widely-used N,N-diethyl m-toluamide (DEET). In this study, …
Number of citations: 3 pubs.rsc.org
SY Lee, SH Kim, CY Hong, SY Park, IG Choi - Journal of microbiology, 2015 - Springer
In this study, the monoterpenes, α-pinene and geraniol, were biotransformed to synthesize monoterpene alcohol compounds. Polyporus brumalis which is classified as a white rot …
Number of citations: 24 link.springer.com
LG Borrego, N Ramarosandratana… - Journal of Agricultural …, 2021 - ACS Publications
Vector-borne diseases cause around 700,000 deaths every year. Insect repellents are one of the strategies to limit them. Para-menthane-3,8-diol (PMD), a natural compound, is one of …
Number of citations: 8 pubs.acs.org
SS Barasa, IO Ndiege, W Lwande… - Journal of medical …, 2002 - academic.oup.com
Four stereoisomers of p-menthane-3,8-diol, which make up the natural product obtained from Eucalyptus citriodora, were synthesized through stereoselective procedures. Repellency …
Number of citations: 87 academic.oup.com
WG Reifenrath, JJ Olson, U Vedula… - Journal of Toxicology …, 2009 - Taylor & Francis
p-Menthane-3,8-diol(38DIOL) was recently introduced as a natural topical insect repellent in the commercial product “OFF! Botanicals” lotion. The objective of this study was to provide …
Number of citations: 10 www.tandfonline.com
N Rust - 2009 - vital.seals.ac.za
The synthesis of p-menthane-3, 8-diol via the acid-catalyzed cyclization of citronellal in a dilute aqueous sulphuric acid medium was investigated using conventional batch and …
Number of citations: 3 vital.seals.ac.za

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